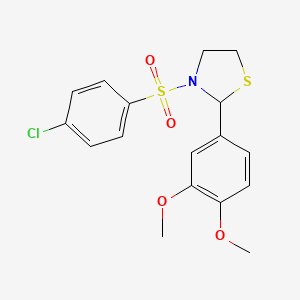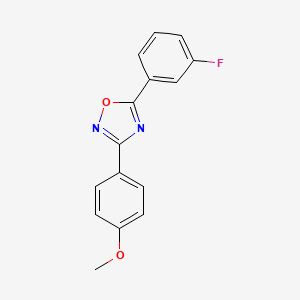
N'-(3-bromophenyl)-N-cyclopentyloxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-bromophenyl)-N-cyclopentyloxamide is an organic compound that features a bromophenyl group and a cyclopentyloxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromophenyl)-N-cyclopentyloxamide typically involves the reaction of 3-bromoaniline with cyclopentanone oxime. The reaction is carried out under acidic conditions to facilitate the formation of the oxamide linkage. The general reaction scheme is as follows:
Starting Materials: 3-bromoaniline and cyclopentanone oxime.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 3-bromoaniline is reacted with cyclopentanone oxime in the presence of the acid catalyst, leading to the formation of N’-(3-bromophenyl)-N-cyclopentyloxamide.
Industrial Production Methods
Industrial production of N’-(3-bromophenyl)-N-cyclopentyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N’-(3-bromophenyl)-N-cyclopentyloxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The oxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH) are used.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amine and carboxylic acid derivatives.
科学的研究の応用
N’-(3-bromophenyl)-N-cyclopentyloxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N’-(3-bromophenyl)-N-cyclopentyloxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
N-(3-bromophenyl)-N-cyclohexylamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-(3-bromophenyl)-N-methylamide: Similar structure but with a methyl group instead of a cyclopentyl group.
N-(3-bromophenyl)-N-phenylamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
N’-(3-bromophenyl)-N-cyclopentyloxamide is unique due to its specific combination of a bromophenyl group and a cyclopentyloxamide moiety, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the cyclopentyloxamide moiety provides a rigid and sterically constrained framework that can influence its interaction with biological targets.
特性
IUPAC Name |
N'-(3-bromophenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-4-3-7-11(8-9)16-13(18)12(17)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGAYYQKKDNGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3'-methoxy-4-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4978458.png)


![3-CHLORO-6-FLUORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4978500.png)
![2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole](/img/structure/B4978504.png)
![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B4978511.png)


![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4978530.png)
![2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid](/img/structure/B4978536.png)
![1-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B4978540.png)
![4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B4978556.png)

